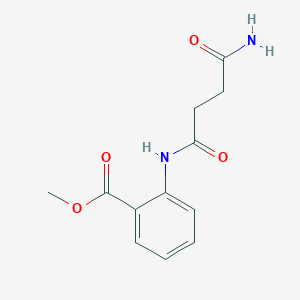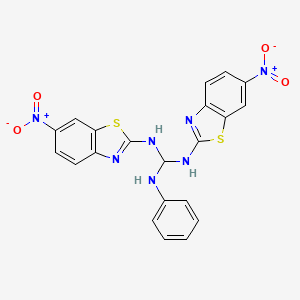
N,N'-Bis(6-nitro-1,3-benzothiazol-2-yl)-N''-phenylmethanetriamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-Bis(6-nitro-1,3-benzothiazol-2-yl)-N’'-phenylmethanetriamine is a complex organic compound that features multiple functional groups, including nitro groups and benzothiazole rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(6-nitro-1,3-benzothiazol-2-yl)-N’'-phenylmethanetriamine typically involves multi-step organic reactions. One possible route could involve the nitration of benzothiazole derivatives followed by amination reactions to introduce the phenylmethanetriamine moiety. The reaction conditions would likely include the use of strong acids for nitration and controlled temperatures to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-Bis(6-nitro-1,3-benzothiazol-2-yl)-N’'-phenylmethanetriamine can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzothiazole rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
Oxidation: Formation of nitrobenzothiazole derivatives.
Reduction: Formation of aminobenzothiazole derivatives.
Substitution: Formation of halogenated benzothiazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N,N’-Bis(6-nitro-1,3-benzothiazol-2-yl)-N’'-phenylmethanetriamine would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro groups and benzothiazole rings could play a crucial role in these interactions.
Comparación Con Compuestos Similares
Similar Compounds
N,N’-Bis(benzothiazol-2-yl)-N’'-phenylmethanetriamine: Lacks the nitro groups, which may affect its reactivity and applications.
N,N’-Bis(6-chloro-1,3-benzothiazol-2-yl)-N’'-phenylmethanetriamine: Contains chloro groups instead of nitro groups, leading to different chemical properties.
N,N’-Bis(6-methyl-1,3-benzothiazol-2-yl)-N’'-phenylmethanetriamine: Contains methyl groups, which may influence its steric and electronic properties.
Uniqueness
N,N’-Bis(6-nitro-1,3-benzothiazol-2-yl)-N’'-phenylmethanetriamine is unique due to the presence of nitro groups, which can significantly impact its chemical reactivity and potential applications. The combination of benzothiazole rings and nitro groups makes it a versatile compound for various scientific and industrial uses.
Propiedades
Número CAS |
118221-25-3 |
|---|---|
Fórmula molecular |
C21H15N7O4S2 |
Peso molecular |
493.5 g/mol |
Nombre IUPAC |
N',N"-bis(6-nitro-1,3-benzothiazol-2-yl)-N-phenylmethanetriamine |
InChI |
InChI=1S/C21H15N7O4S2/c29-27(30)13-6-8-15-17(10-13)33-20(23-15)25-19(22-12-4-2-1-3-5-12)26-21-24-16-9-7-14(28(31)32)11-18(16)34-21/h1-11,19,22H,(H,23,25)(H,24,26) |
Clave InChI |
NCOXTUGURQVBFV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC(NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])NC4=NC5=C(S4)C=C(C=C5)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethanamine, N,N-dimethyl-2-[(1-phenylethenyl)oxy]-](/img/structure/B14294540.png)
![1-[(2-Hydroxyethyl)amino]-2,3-dihydro-1H-inden-2-ol](/img/structure/B14294545.png)

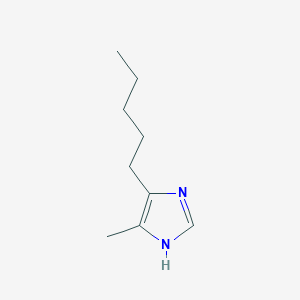

![Bicyclo[2.2.1]hept-5-en-2-one, 7-(diphenylmethylene)-](/img/structure/B14294557.png)
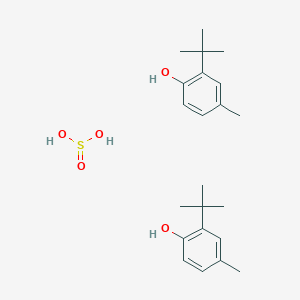
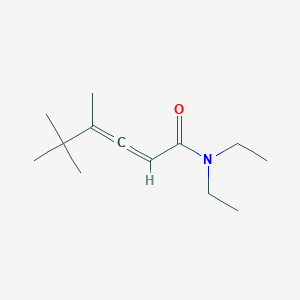
![N-[methoxy-[methyl(nitro)amino]methyl]-N-methylnitramide](/img/structure/B14294590.png)

![N-[1-(Diethylamino)-3-methyl-1-oxobutan-2-yl]-3,5-dinitrobenzamide](/img/structure/B14294594.png)
